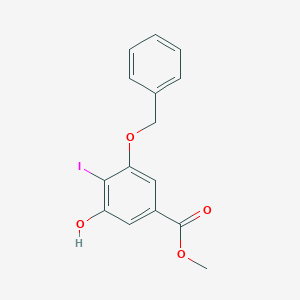
1-(3-氟-4-甲氧基苯基)环丙烷-1-腈
描述
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H9FNO. It is a colorless to yellowish solid with a melting point of 97-100°C and a boiling point of 276-278°C . This compound is an important intermediate in organic synthesis and has various applications in different fields.
科学研究应用
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
准备方法
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methoxybenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This is followed by cyclopropanation using a suitable reagent such as diazomethane or a similar cyclopropanating agent under controlled conditions .
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound.
化学反应分析
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
作用机制
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways. The molecular targets and pathways involved can vary depending on the specific context and application of the compound.
相似化合物的比较
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can affect its reactivity and applications.
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-amine: This compound has an amine group, which can lead to different biological activities and chemical reactivity.
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-alcohol: This compound has a hydroxyl group, which can influence its solubility and interactions with other molecules.
The uniqueness of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
属性
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORPFXXRBEXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


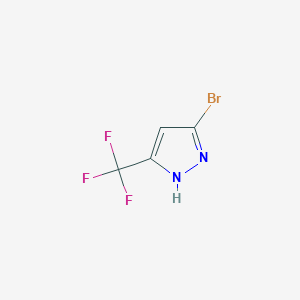
![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
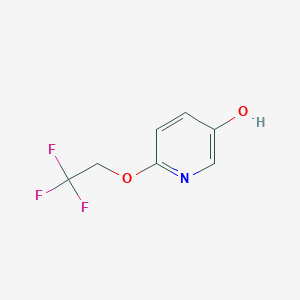

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)
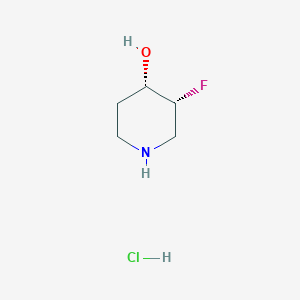
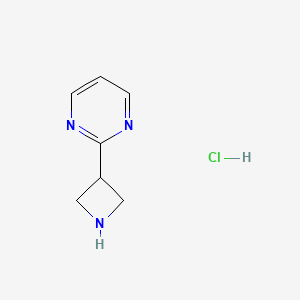
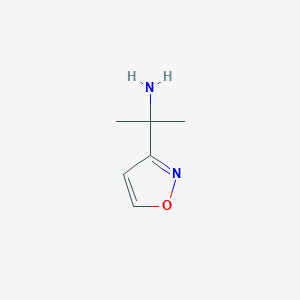
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)
